An In-depth Technical Guide to 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole (CAS 63417-81-2)
An In-depth Technical Guide to 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole (CAS 63417-81-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, offering enhanced metabolic stability and diverse pharmacological potential.[1][2] This document delves into the synthesis, spectral characterization, key reactivity, and prospective applications of this specific derivative, providing researchers with a foundational understanding for its utilization in drug discovery and development programs.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts a unique combination of chemical properties.[3][4] In the landscape of medicinal chemistry, this scaffold has garnered considerable attention due to its ability to act as a bioisosteric replacement for esters and amides. This substitution can lead to improved pharmacokinetic profiles, such as increased resistance to enzymatic hydrolysis, without compromising the biological activity of the parent molecule.[1] Consequently, 1,2,4-oxadiazole derivatives have been explored for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4][5][6][7] The subject of this guide, 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole, incorporates a reactive chloromethyl group, a versatile handle for further chemical modifications, and a thienyl substituent, a common pharmacophore in many drug molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole is presented in the table below.
| Property | Value | Source |
| CAS Number | 63417-81-2 | [8] |
| Molecular Formula | C₇H₅ClN₂OS | [9] |
| Molecular Weight | 200.65 g/mol | [9] |
| IUPAC Name | 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | [9] |
| Canonical SMILES | C1=CSC(=C1)C2=NOC(=N2)CCl | [9] |
| InChI Key | YOUDLOUFERNGRO-UHFFFAOYSA-N | [9] |
Synthesis and Purification
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Representative Experimental Protocol
This protocol is a representative example adapted from the synthesis of analogous compounds and should be optimized for the specific substrate.[10]
Step 1: Acylation of Thiophene-2-carboximidamide
-
To a stirred solution of thiophene-2-carboximidamide (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.1 equivalents).
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-(chloroacetyl)thiophene-2-carboximidamide intermediate.
Step 2: Cyclization to 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
-
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) for 8-12 hours. The cyclization can also be promoted by the addition of a catalytic amount of a suitable acid or base.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole.
Spectroscopic Characterization
Precise spectroscopic data for 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole is not widely published. However, based on data from structurally similar compounds, the following characteristic spectral features can be anticipated.[11][12][13]
¹H NMR Spectroscopy (Anticipated)
-
Thienyl Protons: Multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
Chloromethyl Protons (-CH₂Cl): A singlet at approximately δ 4.5-5.0 ppm.
¹³C NMR Spectroscopy (Anticipated)
-
Oxadiazole Carbons (C3 and C5): Resonances in the range of δ 160-180 ppm.
-
Thienyl Carbons: Signals in the aromatic region (δ 120-140 ppm).
-
Chloromethyl Carbon (-CH₂Cl): A peak around δ 30-40 ppm.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 200 and an isotope peak [M+2]⁺ at m/z 202, characteristic of a monochlorinated compound. Common fragmentation patterns for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.[14][15]
Infrared (IR) Spectroscopy
-
C=N stretching (oxadiazole): Around 1600-1650 cm⁻¹.
-
C-O-N stretching (oxadiazole): In the fingerprint region.
-
C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.
-
C-Cl stretching: Around 600-800 cm⁻¹.
Reactivity and Synthetic Utility
The key to the synthetic utility of 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole lies in the reactivity of the chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution, providing a gateway to a diverse range of derivatives.
Nucleophilic Substitution Reactions
The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups at the 5-position of the oxadiazole ring.
Caption: General scheme of nucleophilic substitution at the chloromethyl group.
Examples of Nucleophilic Displacement:
-
With Cyanide: Reaction with potassium cyanide (KCN) can yield the corresponding acetonitrile derivative, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[11]
-
With Amines: Primary and secondary amines can displace the chloride to form secondary and tertiary amines, respectively. This is a common strategy for building libraries of compounds for biological screening.
-
With Thiols: Thiolates can be used to introduce sulfur-containing moieties.
-
With Alcohols/Phenols: Alkoxides or phenoxides can react to form ether linkages.
This reactivity makes 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Potential Applications in Drug Discovery
The 1,2,4-oxadiazole nucleus is a privileged scaffold in drug discovery.[2] While specific biological activity data for 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole is not extensively documented, its structural features suggest potential for investigation in several therapeutic areas.
-
As a Bioisosteric Scaffold: As previously mentioned, the oxadiazole ring can mimic ester or amide groups, potentially leading to compounds with improved drug-like properties.[1]
-
Anticancer Agents: Numerous 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2]
-
Anti-inflammatory and Analgesic Agents: The scaffold has been incorporated into molecules with anti-inflammatory and analgesic properties.[5]
-
Antimicrobial Agents: Derivatives of 1,2,4-oxadiazoles have shown activity against a range of bacterial and fungal pathogens.[6]
The thienyl group is also a common feature in many approved drugs, and its presence in this molecule may contribute to favorable interactions with biological targets. The chloromethyl group allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in a targeted drug discovery campaign.
Safety and Handling
Based on the available safety data for this compound and similar structures, 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole should be handled with care in a well-ventilated laboratory fume hood.[9]
Hazard Statements:
-
Harmful if swallowed.[9]
-
Causes skin irritation.[9]
-
Causes serious eye damage.[9]
-
May cause respiratory irritation.[9]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established methodologies, and its reactive chloromethyl group provides a versatile handle for the creation of diverse chemical libraries. The inherent drug-like properties of the 1,2,4-oxadiazole core, coupled with the presence of a thienyl moiety, make this compound a compelling starting point for the development of novel therapeutic agents. Further investigation into its specific biological activities is warranted to fully elucidate its potential.
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